3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol
Overview
Description
3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol is a fluorinated alcohol compound characterized by the presence of eight fluorine atoms and a hydroxyl group attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 2-methylhexan-2-ol using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorinating agents safely. The process includes steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form fluorinated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alkanes.
Substitution: Fluorinated alkyl halides or amines.
Scientific Research Applications
3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis, particularly in reactions requiring high thermal stability and resistance to oxidation.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings that require high resistance to chemical and thermal degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules, potentially affecting their structure and function. The compound’s high electronegativity and thermal stability also contribute to its unique reactivity and interaction pathways.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,5-Trihydrooctafluoropentyl alcohol
Comparison: Compared to these similar compounds, 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol has a unique structure with a methyl group at the second position, which can influence its reactivity and interaction with other molecules. Its higher molecular weight and specific fluorination pattern also contribute to its distinct chemical and physical properties, making it suitable for specialized applications where other fluorinated alcohols may not be as effective.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6-octafluoro-2-methylhexan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F8O/c1-4(2,16)6(12,13)7(14,15)5(10,11)3(8)9/h3,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFCOQNRRQBMIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292859 | |
Record name | 2-(4H-Perfluorobutyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2673-15-6 | |
Record name | NSC86118 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4H-Perfluorobutyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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